molecular formula C14H10N4O B1662815 Olprinone CAS No. 106730-54-5

Olprinone

Cat. No. B1662815
M. Wt: 250.25 g/mol
InChI Key: JPAWFIIYTJQOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olprinone is a cardiotonic agent . It has been marketed in Japan since 1996 . Olprinone is a newly developed phosphodiesterase III inhibitor characterized by several properties . First, olprinone has positive inotropic and vasodilator actions and improves myocardial mechanical efficiency .


Molecular Structure Analysis

The molecular formula of Olprinone is C14H10N4O . Its molecular weight is 250.261 g/mol . The IUPAC name is 5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-1 H -pyridine-3-carbonitrile .


Chemical Reactions Analysis

As a phosphodiesterase III inhibitor, Olprinone has been found to have anti-inflammatory effects in addition to its main inotropic and peripheral vasodilatory effects . It improves myocardial mechanical efficiency via elevation of intracellular cAMP levels in both cardiomyocytes and vascular smooth muscle cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of Olprinone include a molecular formula of C14H10N4O and a molecular weight of 250.26 .

Scientific Research Applications

1. Spinal Cord Injury Treatment

  • Application Summary: Olprinone has been studied for its effects on reducing inflammation and tissue injury associated with spinal cord trauma .
  • Methods of Application: In the study, spinal cord trauma was induced in mice by the application of vascular clips. Olprinone was administered (0.2 mg/kg, i.p.) 1 and 6 hours after the spinal cord injury .
  • Results: Treatment with olprinone significantly reduced the degree of spinal cord inflammation and tissue injury, neutrophil infiltration, nitrotyrosine formation, pro-inflammatory cytokines, NF-κB expression, p-ERK1/2 and p38 expression, and apoptosis. It also significantly improved the recovery of hind-limb function .

2. Promotion of Peripheral Nerve Regeneration

  • Application Summary: Olprinone has been applied locally to the sciatic nerves of rats to examine nerve regeneration activity in relation to heat shock protein (HSP)27 expression .
  • Methods of Application: Adult rat sciatic nerves were locally exposed to olprinone, physiological saline, or a mixture of saline and HCl and underwent crush injury .
  • Results: The local application of olprinone to the sciatic nerve increased HSP27 protein levels in DRG in the early stage and in the sciatic nerve 1 week thereafter. The results from this crush model indicate that increasing levels of HSP27 appear to result in therapeutic effects .

3. Acute Respiratory Distress Syndrome (ARDS) Treatment

  • Application Summary: Olprinone has been studied for its effects on reducing inflammation, apoptosis, and improving respiratory parameters in an experimental model of ARDS .
  • Methods of Application: In the study, ARDS was induced in adult rabbits by repetitive saline lung lavage. Olprinone was administered intravenously (1 mg/kg) and the animals were oxygen-ventilated for the following 4 hours .
  • Results: Treatment with olprinone reduced the release of inflammatory mediators and markers of oxidative damage, decreased apoptosis of epithelial cells, and improved respiratory parameters. The results indicate a future potential of PDE3 inhibitors also in the therapy of ARDS .

4. Congestive Cardiac Failure Treatment

  • Application Summary: In clinical settings, olprinone is commonly used to treat congestive cardiac failure, due to its inotropic and vasodilating effects .
  • Methods of Application: The specific methods of application in this context are not detailed in the source, but typically, olprinone would be administered intravenously in a clinical setting .
  • Results: The mechanism of these cardiac effects is attributed to increased cellular concentrations of cAMP .

5. Treatment of Ischemic Heart Disease

  • Application Summary: Olprinone has been used in the treatment of patients with ischemic heart disease. It is found to be beneficial in controlling the progression of congestive heart failure .
  • Methods of Application: The specific methods of application in this context are not detailed in the source, but typically, olprinone would be administered intravenously in a clinical setting .
  • Results: Patients treated with olprinone were less likely to succumb to a major adverse cardiovascular and cerebrovascular event (MACCE) or cardiac death within 60 days of treatment, especially true for patients with ischemic heart disease .

6. Treatment of Chronic Kidney Disease (CKD)

  • Application Summary: Olprinone has been used in the treatment of patients with CKD. It is found to be beneficial in controlling the progression of congestive heart failure .
  • Methods of Application: The specific methods of application in this context are not detailed in the source, but typically, olprinone would be administered intravenously in a clinical setting .
  • Results: Patients treated with olprinone were less likely to succumb to a major adverse cardiovascular and cerebrovascular event (MACCE) or cardiac death within 60 days of treatment, especially true for patients with CKD .

Safety And Hazards

Safety data sheets indicate that Olprinone may cause skin irritation, serious eye irritation, and possibly respiratory irritation . It is very toxic if swallowed . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWFIIYTJQOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048461
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olprinone

CAS RN

106730-54-5
Record name Olprinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106730-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olprinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olprinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLPRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 230 ml of N,N-dimethylformamide was dissolved 23.5 g of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one. The solution was stirred at 80° to 90° C. for 12 hours, together with 9.48 g of α-cyanoacetamide and 12.2 g of sodium methoxide. After cooling, the solvent was removed by distillation under reduced pressure and 500 ml of water was added to the residue to dissolve it. The solution was washed with 600 ml of chloroform. Next, about 5 ml of acetic acid was added to the aqueous layer to adjust pH to 6.5. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and then ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution. The solution was treated with activated charcoal. The filtrate was again adjusted to pH of 6.5 with about 7 ml of acetic acid. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and the ether, they were recrystallized from 100 ml of N,N-dimethylformamide to obtain 13 g of 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridinecarbonitrile.
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olprinone
Reactant of Route 2
Reactant of Route 2
Olprinone
Reactant of Route 3
Reactant of Route 3
Olprinone
Reactant of Route 4
Reactant of Route 4
Olprinone
Reactant of Route 5
Reactant of Route 5
Olprinone
Reactant of Route 6
Reactant of Route 6
Olprinone

Citations

For This Compound
2,180
Citations
K Mizushige, T Ueda, K Yukiiri… - Cardiovascular drug …, 2002 - Wiley Online Library
… Olprinone is a newly developed phosphodiesterase III inhibitor characterized by several properties. First, olprinone has … Second, olprinone augments cerebral blood flow by a direct …
Number of citations: 280 onlinelibrary.wiley.com
T Ueda, K Mizushige - Current vascular pharmacology, 2006 - ingentaconnect.com
… , olprinone reduces mean aortic and pulmonary artery pressures. Additionally, olprinone exerts … With respect to the cerebral circulation, olprinone augments blood flow in the cerebral …
Number of citations: 23 www.ingentaconnect.com
C Crisafulli, E Mazzon, M Galuppo, I Paterniti… - Intensive care …, 2010 - Springer
… action of olprinone (a PDEIII inhibitor) on SAO shock in mice. … Recently, some investigators have reported that olprinone … effects of olprinone on IR-induced intestinal injury in mice. …
Number of citations: 23 link.springer.com
E Esposito, E Mazzon, I Paterniti, D Impellizzeri… - PLoS …, 2010 - journals.plos.org
Background Olprinone hydrochloride is a newly developed compound that selectively inhibits PDE type III and is characterized by several properties, including positive inotropic effects, …
Number of citations: 30 journals.plos.org
R Di Paola, E Mazzon, I Paterniti, D Impellizzeri… - European journal of …, 2011 - Elsevier
… The olprinone administration significantly reduced the: (1) histological evidence of … Based on these findings this study provides the evidence that treatment with olprinone ameliorated …
Number of citations: 34 www.sciencedirect.com
S Dobashi, I Watanabe, R Nakanishi, S Hisatake… - Heart and Vessels, 2020 - Springer
… with milrinone and olprinone. We … the olprinone-treated patients than in the milrinone-treated patients (63% vs. 29%, P = 0.004). We compared the outcomes of milrinone and olprinone …
Number of citations: 10 link.springer.com
C Anas, T Ozaki, S Maruyama… - … journal of urology, 2007 - Wiley Online Library
… Olprinone inhibited the increase in the IL-8 levels resulting from … olprinone has renoprotective properties when applied locally as well as systemically. The results suggest that olprinone …
Number of citations: 12 onlinelibrary.wiley.com
T Genovese, E Mazzon, I Paterniti, E Esposito… - Neuroscience …, 2011 - Elsevier
… olprinone on cerebral ischemia reperfusion injury. In the present study, we examined the detailed mechanisms underlying the inhibitory effects of olprinone … Olprinone was administered …
Number of citations: 23 www.sciencedirect.com
H Oishi, K Takano, K Tomita… - … of Physiology-Lung …, 2012 - journals.physiology.org
… Olprinone has been found to inhibit the sepsis-induced … to examine the benefit of olprinone and colforsin daropate in … We found that olprinone and colforsin daropate mitigated septic …
Number of citations: 49 journals.physiology.org
T Ueda, K Mizushige, K Yukiiri, T Takahashi… - Cerebrovascular …, 2003 - karger.com
… However, little data exist on the effects of olprinone on CBF in heart failure patients. The aim of this study was to evaluate the effects of olprinone on the CBF of patients with New York …
Number of citations: 62 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.